molecular formula C8H13ClO3 B1273013 tert-Butyl-4-chloro-3-oxobutanoate CAS No. 74530-56-6

tert-Butyl-4-chloro-3-oxobutanoate

Cat. No.: B1273013
CAS No.: 74530-56-6
M. Wt: 192.64 g/mol
InChI Key: DVOUIKQENBFPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Tert-Butyl-4-chloro-3-oxobutanoate is a chemical reagent used in the preparation of various pharmaceutical compounds . Its primary targets are the enzymes and proteins involved in the synthesis of cephalosporin antibiotics and penicillin derivatives .

Mode of Action

The compound interacts with its targets by serving as a reagent in the synthetic preparation of these antibiotics . The exact mode of interaction with its targets is complex and depends on the specific synthesis process.

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of cephalosporin antibiotics and penicillin derivatives . These antibiotics act by inhibiting the synthesis of the bacterial cell wall, leading to cell death.

Pharmacokinetics

Its solubility in chloroform, dmso, and methanol suggests that it may have good bioavailability when used in these solvents.

Result of Action

The molecular and cellular effects of this compound’s action are seen in the final products of its reactions, such as the cephalosporin antibiotics and penicillin derivatives . These antibiotics are effective against a wide range of bacteria, leading to their widespread use in treating bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, it is stable under normal temperatures and pressures , and its storage temperature is recommended to be in a refrigerator under an inert atmosphere .

Biochemical Analysis

Biochemical Properties

tert-Butyl-4-chloro-3-oxobutanoate acts as a reagent in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with enzymes such as acyltransferases and esterases, which facilitate the transfer of acyl groups and the hydrolysis of ester bonds, respectively . These interactions are crucial for the formation of cephalosporin and penicillin derivatives, highlighting the compound’s importance in medicinal chemistry.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, the compound can modulate cell signaling pathways, impacting gene expression and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit the activity of certain esterases, leading to the accumulation of ester substrates . These interactions can result in changes in gene expression and cellular function, further elucidating the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . These temporal effects are essential considerations for researchers working with this compound in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhancing the synthesis of antibiotics. At higher dosages, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can affect the levels of key metabolites, influencing the overall metabolic flux within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl-4-chloro-3-oxobutanoate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl acetoacetate with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position . The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Properties

IUPAC Name

tert-butyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOUIKQENBFPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996051
Record name tert-Butyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74530-56-6
Record name 1,1-Dimethylethyl 4-chloro-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74530-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chloro-3-oxobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-chloro-3-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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